molecular formula C18H18FNOS B1325594 2-Fluoro-4'-thiomorpholinomethylbenzophenone CAS No. 898782-93-9

2-Fluoro-4'-thiomorpholinomethylbenzophenone

Cat. No. B1325594
M. Wt: 315.4 g/mol
InChI Key: JJFXXHPHUHPGFX-UHFFFAOYSA-N
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Description

2-Fluoro-4’-thiomorpholinomethylbenzophenone is a chemical compound with the molecular formula C18H18FNOS . It is used in various scientific research applications due to its unique properties. It finds applications in fields like pharmaceuticals, materials science, and organic synthesis.


Molecular Structure Analysis

The molecular structure of 2-Fluoro-4’-thiomorpholinomethylbenzophenone consists of a benzophenone core with a fluorine atom at the 2-position and a thiomorpholinomethyl group at the 4’-position . The exact 3D structure would require more detailed spectroscopic data for accurate determination.

Scientific Research Applications

Molecular Interactions and Biological Activity

  • Intermolecular Interactions : A study on biologically active 1,2,4-triazole derivatives, including fluoro derivatives, explored various intermolecular interactions. These interactions are significant for understanding molecular structures and their potential applications in medicinal chemistry (Shukla, Mohan, Vishalakshi, & Chopra, 2014).

  • Antimicrobial Activity : Research on synthesized fluorinated benzothiazolo imidazole compounds demonstrated promising antimicrobial activity. This highlights the potential of fluorinated compounds in developing new antimicrobial agents (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011).

  • Steric Discrimination and Chirality : A study focused on N-C axially chiral compounds with ortho-fluoro substituents. It provided insights into the steric discrimination between hydrogen and fluorine atoms, a critical aspect for understanding molecular interactions and designing chiral molecules (Iida, Matsuoka, Hasegawa, Vanthuyne, Farran, Roussel, & Kitagawa, 2019).

  • Synthesis and Biological Evaluation : Another research synthesized a specific morpholine derivative and evaluated its biological activities like antimicrobial and anti-tuberculosis effects. This kind of research is pivotal for drug discovery and development (Mamatha S.V, Bhat, Sagar B K, & Meenakshi S.K., 2019).

Material Science and Polymer Applications

  • High-Performance Polymers : Fluorinated phthalazinone monomer and its polymers have been investigated for their potential applications in engineering plastics and membrane materials. These polymers exhibit excellent thermal properties and good solubility, making them suitable for advanced material applications (Xiao, Wang, Jin, Jian, & Peng, 2003).

  • Fluorophenol-Based Reactions : Research utilizing isomeric fluorophenols to investigate transformations to benzoate highlighted the potential of fluorinated compounds in understanding chemical transformations relevant to environmental and material sciences (Genthner, Townsend, & Chapman, 1989).

Safety And Hazards

The safety and hazards associated with 2-Fluoro-4’-thiomorpholinomethylbenzophenone are not fully detailed in the search results. For accurate safety and hazard information, it is recommended to refer to the Safety Data Sheet (SDS) of the compound .

properties

IUPAC Name

(2-fluorophenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNOS/c19-17-4-2-1-3-16(17)18(21)15-7-5-14(6-8-15)13-20-9-11-22-12-10-20/h1-8H,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJFXXHPHUHPGFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80642927
Record name (2-Fluorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4'-thiomorpholinomethylbenzophenone

CAS RN

898782-93-9
Record name Methanone, (2-fluorophenyl)[4-(4-thiomorpholinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898782-93-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Fluorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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